N-(2-phenylethyl)iminodiacetic acid

Description

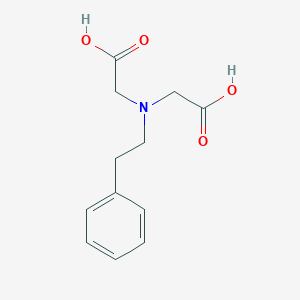

Structure

2D Structure

3D Structure

Properties

CAS No. |

36369-62-7 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25g/mol |

IUPAC Name |

2-[carboxymethyl(2-phenylethyl)amino]acetic acid |

InChI |

InChI=1S/C12H15NO4/c14-11(15)8-13(9-12(16)17)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) |

InChI Key |

PBYJLBUURZPPFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of N 2 Phenylethyl Iminodiacetic Acid

Established Synthetic Pathways for H2pheida

The synthesis of N-(2-phenylethyl)iminodiacetic acid typically involves the N-alkylation of 2-phenylethylamine with a precursor that provides the carboxymethyl groups. The primary methods are based on the reaction with haloacetic acids or their esters, or through a Strecker-type synthesis involving cyanide and formaldehyde.

A common and direct method is the dialkylation of 2-phenylethylamine with an α-haloacetate, such as ethyl bromoacetate (B1195939) or methyl chloroacetate, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The resulting diester is then hydrolyzed under acidic or basic conditions to yield the final diacid product.

Another established route involves the reaction of a substituted amine with chloroacetyl chloride to form an intermediate like ω-chloro-acetanilide, which is then reacted with iminodiacetic acid in an aqueous ethanol (B145695) solution. The pH is typically adjusted to be alkaline to facilitate the nucleophilic substitution.

A related approach has been used for the synthesis of similar iminodiacetic acid derivatives. For instance, the synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) involves two main steps: first, the synthesis of ω-chloro-2,4,6-trimethylacetanilide from 2,4,6-trimethylaniline (B148799) and chloroacetyl chloride. In the second step, this intermediate is refluxed with iminodiacetic acid in a basic aqueous ethanol solution to yield the final product.

The table below summarizes a typical synthesis based on the alkylation of an amine with a haloacetyl chloride followed by substitution with iminodiacetic acid.

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 2,4,6-trimethylaniline, Chloroacetyl chloride | Glacial Acetic Acid | Dropwise addition below 5°C, then 1 hr at room temp. | ω-chloro-2,4,6-trimethylacetanilide |

| 2 | ω-chloro-2,4,6-trimethylacetanilide, Iminodiacetic acid | 50% Aqueous Ethanol, NaOH | Reflux for 5h at 85°C, pH adjusted to 11-12 | N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) |

This interactive table outlines the synthesis of a structural analog, which follows a similar principle expected for H2pheida synthesis.

Synthesis of N-Phenylethyliminodiacetic Acid Analogs and Substituted Derivatives

The synthesis of analogs and derivatives of H2pheida allows for the fine-tuning of its chemical properties. Modifications can be made to the phenyl ring of the phenylethyl moiety or to the backbone of the iminodiacetic acid group. These syntheses often follow pathways similar to those for the parent compound, starting with a functionalized precursor.

One major class of analogs involves substitution on the aromatic ring. For example, derivatives like N-(3-bromo-2,4,6-trimethylacetanilide)iminodiacetic acid (BrTIDA or Mebrofenin) are synthesized for specific applications. koreascience.kriaea.org The synthesis of these compounds often starts from a substituted aniline (B41778). For BrTIDA, 3-bromo-2,4,6-trimethylaniline (B1268983) is the precursor. koreascience.kr This aniline is reacted with nitrilotriacetic anhydride (B1165640), which is prepared in situ from nitrilotriacetic acid and acetic anhydride in pyridine. koreascience.kr This reaction directly installs the iminodiacetic acid moiety onto the substituted aniline precursor.

The synthesis of other N-substituted iminodiacetic acid derivatives has been reported, demonstrating the versatility of these synthetic approaches. For instance, various N-(acetanilide)-iminodiacetic acid derivatives with methoxy (B1213986) substituents on the aromatic ring have been obtained through reactions involving the corresponding aniline derivative and nitrilotriacetic acid anhydride. nih.gov

Below is a table summarizing various synthesized analogs and the general synthetic strategies employed.

| Compound Name | Precursor | Key Synthetic Step |

| N-(3-bromo-2,4,6-trimethylacetanilide)iminodiacetic acid (Mebrofenin) | 3-bromo-2,4,6-trimethylaniline | Reaction with in situ generated nitrilotriacetic anhydride koreascience.kr |

| N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) | ω-chloro-2,4,6-trimethylacetanilide | Nucleophilic substitution with iminodiacetic acid |

| N-(2,6-diisopropylacetanilide)iminodiacetic acid (DISIDA) | 2,6-diisopropylaniline | Reaction with chloroacetyl chloride followed by iminodiacetic acid |

| N-(2,6 diethyl acetanilide)iminodiacetic acid (EHIDA) | 2,6-diethylaniline | Reaction with chloroacetyl chloride followed by iminodiacetic acid |

This interactive table showcases examples of substituted analogs and their precursors.

Strategies for Phenylethyl Moiety Functionalization and Precursor Synthesis

The diversity of H2pheida analogs is highly dependent on the availability of appropriately functionalized 2-phenylethylamine precursors. Therefore, synthetic strategies for introducing substituents onto the phenylethyl moiety are of significant interest.

A primary method for preparing substituted phenylethylamines is the reductive amination of the corresponding substituted phenylacetaldehyde (B1677652) or acetophenone. nih.gov For chiral derivatives, such as 1-phenylethylamine, chemo-enzymatic methods have been developed for resolving racemic mixtures to obtain specific optically active isomers. nih.gov

More advanced and modular methods for synthesizing β-phenethylamine scaffolds have also been developed. One such strategy is the photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available (hetero)aryl iodides. acs.org This method allows for the installation of diverse aryl groups in a single C-C bond-forming step, providing access to a wide range of medicinally valuable β-phenethylamine derivatives. acs.org

Furthermore, the core phenylethyl structure can be built through various organic reactions. For example, the synthesis of 1-phenethyl-1,3-butadiene, a related structure, was achieved using 3-phenylpropionaldehyde and allyltriphenylphosphonium bromide as starting materials. nih.gov While not a direct precursor to H2pheida, this illustrates the methods available for constructing functionalized phenylethyl frameworks.

Biotechnological approaches also offer routes to precursors. 2-Phenylethanol can be produced via microbial fermentation from L-phenylalanine through the Ehrlich pathway in yeast. mdpi.com This alcohol can then be chemically converted to the corresponding amine, providing a bio-based route to the 2-phenylethylamine precursor. mdpi.comcanberra-ip.com

| Precursor Synthesis Strategy | Description | Key Reactants |

| Reductive Amination | A classic method to convert ketones or aldehydes to amines. | Substituted acetophenone/phenylacetaldehyde, Ammonia/amine source, Reducing agent (e.g., H₂, NaBH₃CN) |

| Ni/Photoredox Cross-Electrophile Coupling | A modern C-C bond-forming reaction to create diverse phenethylamine (B48288) structures. | Aliphatic aziridines, Aryl iodides acs.org |

| Biosynthesis | Fermentation process to produce a precursor alcohol from an amino acid. | L-phenylalanine, Yeast (e.g., Saccharomyces cerevisiae) mdpi.com |

This interactive table details various strategies for synthesizing the functionalized precursors required for H2pheida analogs.

Coordination Chemistry and Metal Complexation of N 2 Phenylethyl Iminodiacetic Acid

Ligand Characteristics and Chelation Behavior of H2pheida

The coordination behavior of H2pheida is primarily dictated by the iminodiacetate (B1231623) (IDA) moiety, which provides three donor atoms for metal binding. The phenylethyl substituent, while not directly involved in coordination, influences the steric and electronic properties of the ligand and its complexes.

Tridentate Coordination Nature and Binding Affinities

N-(2-phenylethyl)iminodiacetic acid typically acts as a tridentate ligand, coordinating to a central metal ion through the nitrogen atom of the amino group and one oxygen atom from each of the two carboxylate groups. This binding mode results in the formation of two stable five-membered chelate rings, a structural feature that enhances the stability of the resulting metal complexes due to the chelate effect. The iminodiacetate group is a well-established tridentate chelating agent, and this coordination mode is consistently observed in its derivatives. wikipedia.org

The binding affinities of H2pheida for different metal ions are significant, leading to the formation of moderately to very stable complexes. While specific affinity data for H2pheida is not extensively tabulated, the affinities can be inferred from the stability constants of its complexes. For instance, iminodiacetate-type ligands are known to form strong complexes with transition metals and other hard metal ions like Fe(III) and Cr(III). slu.se

Conformational Analysis of the Iminodiacetate Moiety (e.g., fac-NO2)

When a tridentate ligand like H2pheida coordinates to an octahedral metal center, the three donor atoms can occupy the vertices of one triangular face of the octahedron, leading to a facial (fac) arrangement. In the case of H2pheida, this results in a fac-NO2 conformation, where the nitrogen and the two coordinating oxygen atoms from the carboxylate groups define a face of the coordination polyhedron. This facial arrangement is a common and stable conformation for iminodiacetate-type ligands.

Crystallographic studies of nickel(II) complexes with ligands similar to H2pheida have confirmed this fac-NO2 conformation. In these structures, the two chelate rings formed by the ligand are nearly perpendicular to each other, with the metal-nitrogen bond being a shared edge. This specific spatial arrangement is a key characteristic of the chelation behavior of H2pheida and its analogues.

Metal Complex Formation and Solution Equilibria

The interaction of H2pheida with metal ions in solution is governed by principles of equilibrium chemistry, leading to the formation of complexes with specific stoichiometries and stabilities. The thermodynamics of these interactions, along with the influence of solution conditions, are crucial for understanding the behavior of this ligand.

Stoichiometry and Thermodynamics of H2pheida-Metal Ion Interactions

The enthalpy change (ΔH) associated with complex formation is the net result of the energy released upon forming metal-ligand bonds and the energy required to break metal-solvent bonds and any intramolecular bonds within the ligand. For many chelation reactions, the enthalpy change can be exothermic (negative ΔH) or endothermic (positive ΔH). nih.gov For example, the complexation of Eu(III) with the structurally similar N-(2-hydroxyethyl)iminodiacetic acid is an endothermic process driven by a large positive entropy change. iaea.org The formation of metal complexes with iminodiacetate and its derivatives is generally spontaneous, as indicated by favorable Gibbs free energy changes. academicjournals.org

Determination and Analysis of Stability Constants

The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger interaction between the metal ion and the ligand. These constants are determined experimentally, often through potentiometric titrations, and are crucial for calculating the concentration of different complex species in solution under various conditions. nih.gov

The stability constants for H2pheida complexes are influenced by the N-phenylethyl substituent. However, a general trend of stability can be observed from data on the parent iminodiacetic acid (IDA) and its N-alkyl derivatives. The table below presents representative stability constants for IDA with various divalent metal ions.

| Metal Ion | log K1 (ML) | log K2 (ML2) | Conditions |

|---|---|---|---|

| Mg(II) | 2.98 | 2.1 | 0.1 M KCl, 20 °C |

| Ca(II) | 2.59 | - | 0.1 M KCl, 20 °C |

| Mn(II) | 6.9 | 4.7 | 0.1 M KCl, 20 °C |

| Fe(II) | 7.2 | 5.0 | 0.1 M KCl, 20 °C |

| Co(II) | 8.5 | 6.1 | 0.1 M KCl, 20 °C |

| Ni(II) | 9.4 | 6.7 | 0.1 M KCl, 20 °C |

| Cu(II) | 10.55 | 6.1 | 0.1 M KCl, 20 °C |

| Zn(II) | 7.9 | 5.6 | 0.1 M KCl, 20 °C |

| Cd(II) | 6.9 | 5.1 | 0.1 M KCl, 20 °C |

| Pb(II) | 8.6 | 5.3 | 0.1 M KCl, 20 °C |

Data sourced from IUPAC Stability Constants Database for Iminodiacetic acid.

Influence of Metal Ion Properties (Charge, Size) and pH on Complex Stability

The stability of metal complexes with H2pheida is significantly influenced by the properties of the metal ion, particularly its charge and ionic radius, as well as the pH of the solution.

Influence of Metal Ion Properties: Generally, for a given ligand, complex stability increases with increasing charge on the metal ion. For instance, trivalent metal ions like Fe(III) form significantly more stable complexes with iminodiacetate-type ligands than divalent metal ions. slu.se Among divalent metal ions of similar size, the stability of the complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radius across the series and the increasing ligand field stabilization energy, which is maximal for Cu(II).

Influence of pH: The pH of the solution plays a critical role in the complexation of H2pheida with metal ions. H2pheida is a polyprotic acid, and the nitrogen atom and carboxylate groups can be protonated at low pH. As the pH increases, the ligand undergoes deprotonation, making the donor atoms more available for coordination with a metal ion. Consequently, the stability of the metal complexes generally increases with increasing pH. However, at very high pH values, the formation of metal hydroxide (B78521) species can compete with the complexation reaction, potentially leading to a decrease in complex stability or the precipitation of metal hydroxides. The optimal pH for complex formation depends on the specific metal ion and its hydrolysis constants.

Structural Elucidation of N-(2-phenylethyl)iminodiacetato Metal Complexes

The three-dimensional arrangement of atoms and molecules in the solid state provides crucial insights into the coordination behavior of this compound (H2pheida) with various metal ions. Techniques such as single-crystal X-ray diffraction are indispensable for determining the precise structures of these metal complexes, revealing details about their coordination geometries, bond parameters, and the formation of extended networks.

Single-Crystal X-ray Diffraction Studies of Binary and Ternary Complexes

Single-crystal X-ray diffraction has been successfully employed to determine the molecular structures of several metal complexes involving N-(2-phenylethyl)iminodiacetato (pheida²⁻) and its derivatives. These studies encompass both binary complexes, where the metal ion is coordinated only by the pheida²⁻ ligand and typically solvent molecules (like water), and ternary complexes, which involve an additional auxiliary ligand.

Stoichiometric reactions of Ni(II) hydroxy-carbonates with N-p-(R)-phenylethyliminodiacetic acid derivatives have yielded binary compounds such as [Ni(MOpheida)(H₂O)₃] (where MOpheida is the N-p-methoxyphenylethyliminodiacetate anion) and [Ni(Fpheida)(H₂O)₃] (where Fpheida is the N-p-fluorophenylethyliminodiacetate anion). researchgate.net Crystallographic analysis of these isostructural compounds revealed that they possess a molecular structure with the metal center coordinated by the tridentate ligand and three water molecules. researchgate.net The crystal structure of the free ligand, in its zwitterionic form (H₂Fpheida), has also been determined, providing a crucial reference for understanding the conformational changes upon complexation. researchgate.net

Beyond simple binary systems, ternary complexes have also been characterized. For instance, a ternary copper(II) complex with pheida²⁻ and the nucleobase hypoxanthine, [Cu(pheida)(Hhyp)(H₂O)]·2H₂O, has been structurally elucidated. researchgate.net Another notable example is a salt containing the bis-chelate anion [Cu(pheida)₂]²⁻, where two pheida²⁻ ligands coordinate to a single copper(II) center, with [Cu(phen)₃]²⁺ (phen = 1,10-phenanthroline) acting as the counter-ion. researchgate.net These studies highlight the versatility of the pheida²⁻ ligand in forming diverse and stable coordination compounds.

Analysis of Coordination Geometries (e.g., Octahedral) and Bond Parameters

The metal centers in N-(2-phenylethyl)iminodiacetato complexes commonly exhibit well-defined coordination geometries, with octahedral being particularly prevalent for ions like Ni(II). libretexts.org In the binary complexes [Ni(MOpheida)(H₂O)₃] and [Ni(Fpheida)(H₂O)₃], the nickel(II) ion is six-coordinate, displaying a distorted octahedral geometry. researchgate.net

The tridentate pheida²⁻-like ligand coordinates to the metal in a facial (fac) manner. This fac-NO₂ conformation involves the imino nitrogen atom and two oxygen atoms from the two carboxylate groups of the iminodiacetate (IDA) moiety binding to three adjacent faces of the octahedron. researchgate.net The remaining three coordination sites are occupied by water molecules. researchgate.net

Analysis of bond parameters from crystal structures provides detailed information about the coordination environment. The Ni-N and Ni-O bond lengths and the angles between coordinated atoms are comparable to those in other nickel(II) chelates with IDA-like ligands. In the [Ni(Fpheida)(H₂O)₃] complex, for example, the Ni-N bond is the longest coordination bond, which is a typical feature for such complexes. The trans-angles involving the aqua ligands and the nitrogen atom are generally found to be smaller than those between the carboxylate oxygen and an aqua ligand.

| Parameter | Value |

|---|---|

| Ni-N1 Bond Length (Å) | 2.106(4) |

| O(aqua)-M-N(IDA-like) trans-Angle (°) | 170.8 - 171.2 |

| O(carboxylate)-M-O(aqua) trans-Angle (°) | 172.9 - 176.5 |

Investigation of Polynuclear and Polymeric Architectures in Solid State

While monomeric (mononuclear) structures are common, the pheida²⁻ ligand and its analogs can also act as bridging units to form polynuclear and polymeric architectures. The flexible nature of the ligand and the multiple coordination sites of the carboxylate groups facilitate the self-assembly of extended structures. researchgate.net

A significant example is a tetranuclear copper(II) complex where the Cu(II)-(pheida) chelate binds adenine (B156593) in a bridging mode (μ₂-N₃,N₇-H(N₉)ade). researchgate.net This demonstrates the capacity of the metal-chelate unit to engage in further coordination, leading to higher nuclearity species. Related iminodiacetate-type ligands, such as 2-(carboxyphenyl)iminodiacetate, have been shown to form a variety of polynuclear systems, including dinuclear cations and 1D coordination polymers. researchgate.netmdpi.com In these structures, the carboxylate groups often bridge metal centers, creating chain-like or more complex network arrangements. researchgate.netmdpi.com The formation of these extended architectures is influenced by factors like the choice of metal ion, reaction conditions, and the presence of other ligands. researchgate.net

Role of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

In the crystal structures of [Ni(MOpheida)(H₂O)₃] and [Ni(Fpheida)(H₂O)₃], extensive intermolecular hydrogen bonding is observed. Specifically, hydrogen bonds of the type (aqua)O-H···O(COO) link adjacent chelate molecules. In the crystal of the free ligand H₂Fpheida, the zwitterions are organized into chains via N⁺-H···O hydrogen bonds. These chains are further connected by additional hydrogen bonds and very weak π-π stacking interactions between the phenyl rings of different molecules to construct a 3D network. The interplay of these directional forces is crucial for the stability and specific packing arrangement of the crystals. mdpi.com

Spectroscopic Characterization of H₂pheida and its Metal Complexes

Spectroscopic techniques are vital for characterizing H₂pheida and its metal complexes, both in solution and in the solid state. Vibrational spectroscopy, in particular, provides a fingerprint of the molecule and offers detailed information on the coordination mode of the ligand to the metal center.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for studying the vibrational modes of molecules. nih.gov For H₂pheida and its complexes, these methods are especially useful for probing the status of the carboxylate groups.

In the IR spectrum of the free acid (in its zwitterionic form), characteristic bands corresponding to the protonated amine (N-H stretching) and the carboxylate groups (C=O and C-O stretching) are observed. Upon coordination to a metal ion, significant changes occur in the spectrum. The most informative region is typically where the carboxylate stretching vibrations appear.

The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group are sensitive to the coordination mode. The difference between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between unidentate, bidentate chelating, and bidentate bridging coordination. A comparison of the IR spectra of the free H₂pheida ligand and its metal complexes, such as the Ni(II) chelates, confirms the coordination of the carboxylate groups to the metal center. The disappearance or shift of the N-H stretching vibration also provides evidence of the deprotonation and coordination of the imino nitrogen atom.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(O-H) of COOH | 2500-3300 (broad) | Disappears upon deprotonation and coordination. |

| ν(N-H) of N⁺H | ~3100-3200 | Disappears or shifts upon deprotonation and coordination of the nitrogen atom. |

| νₐₛ(COO⁻) | 1550-1650 | Shifts upon coordination. The magnitude of the shift is indicative of the coordination mode. |

| νₛ(COO⁻) | 1300-1450 | Shifts upon coordination. The value of Δν (νₐₛ - νₛ) helps determine the binding mode. |

Computational and Theoretical Investigations of N 2 Phenylethyl Iminodiacetic Acid and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a central method for studying the electronic structure and predicting the geometry of molecules like N-(2-phenylethyl)iminodiacetic acid and its metal complexes. unlp.edu.armdpi.com By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for the relatively large systems involved in metal chelation. mdpi.com

In a study on cobalt(II) complexes with N-phenethyl-iminodiacetate-like ligands, DFT calculations were used to analyze the distorted octahedral geometry imposed by the d⁷ electronic configuration of Co(II). researchgate.net The iminodiacetic acid (IDA) arms of the pheida-like ligands were found to adopt a fac-NO₂ conformation. researchgate.net DFT calculations can accurately model the geometry of the coordination sphere, including the arrangement of the tridentate O,N,O'-ligand and any coordinated water molecules. researchgate.net The comparison between DFT-optimized geometries and those determined experimentally by X-ray crystallography often shows a high degree of agreement, validating the computational model. researchgate.netresearchgate.net

The electronic structure analysis from DFT provides insights into the nature of the metal-ligand bonding. Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and the strength of donor-acceptor interactions between the ligand's nitrogen and oxygen atoms and the central metal ion. eurjchem.com Furthermore, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental for assessing the kinetic stability and chemical reactivity of the complexes. researchgate.net

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Related Complex, [Co(Bnida)(H₂O)₃] ⋅ H₂O (Note: Data for the closely related N-benzyliminodiacetic acid (Bnida) complex is presented to illustrate the accuracy of DFT methods.)

| Parameter | Bond/Angle | Experimental (X-ray) researchgate.net | Calculated (mPW1PW91) researchgate.net |

| Bond Lengths (Å) | Co-O1 | 2.099 | 2.122 |

| Co-O3 | 2.103 | 2.127 | |

| Co-N1 | 2.179 | 2.223 | |

| Co-O(water) | 2.086 - 2.128 | 2.126 - 2.164 | |

| Bond Angles (°) | O1-Co-N1 | 80.3 | 79.1 |

| O3-Co-N1 | 79.9 | 78.9 | |

| O1-Co-O3 | 100.9 | 102.1 |

Molecular Dynamics and Monte Carlo Simulations of Ligand-Metal Interactions in Solution and Solid State

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions over time. mdpi.com While specific MD or MC studies focused exclusively on this compound are not widely documented, the application of these methods to similar ligand-metal systems provides a clear framework for their potential use.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com For H₂pheida and its metal complexes in solution, MD can be used to:

Analyze Solvation: Investigate the structure and dynamics of water molecules in the solvation shells around the metal complex, which is crucial for understanding its stability and reactivity in aqueous environments.

Study Conformational Dynamics: Explore the flexibility of the phenylethyl group and the chelate rings. This can reveal different conformational isomers that may exist in solution and the energy barriers between them. frontiersin.org

Assess Stability: The stability of the metal-ligand bonds can be monitored throughout a simulation by analyzing bond distances and residence times of the coordinating atoms within the metal's first coordination sphere. frontiersin.org

Monte Carlo (MC) Simulations: MC simulations use statistical mechanics and random sampling to model complex systems. mdpi.com In the context of ligand-metal interactions, MC methods, particularly in a grand canonical ensemble, can be applied to:

Simulate Self-Assembly: Model the spontaneous formation of metal-organic structures directed by the coordination between metal ions and ligands like H₂pheida. mdpi.com

Calculate Binding Free Energies: Determine the thermodynamic favorability of a ligand binding to a metal ion. The Metropolis criterion is used to accept or reject new configurations based on their energy, allowing the system to explore its conformational space and identify low-energy binding modes. mdpi.comnih.gov

Explore Phase Space: MC simulations are particularly effective for overcoming large energy barriers and sampling a wide range of molecular configurations, which can be challenging for standard MD simulations. unife.it This is useful for identifying the most stable arrangements of ligands around a metal center in both solution and the solid state.

These simulation techniques offer a molecular-level understanding of the intricate balance of forces—including coordination bonds, hydrogen bonds, and van der Waals interactions—that govern the behavior of H₂pheida complexes.

Quantum Chemical Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum chemical calculations, primarily DFT, are instrumental in predicting and interpreting the spectroscopic properties of this compound and its metal complexes. mdpi.comresearchgate.net These predictions provide a direct link between the computed electronic structure and experimentally observed spectra.

Spectroscopic Properties:

Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a full set of normal modes and their corresponding infrared intensities and Raman activities can be obtained. Comparing calculated spectra with experimental data helps in assigning specific vibrational bands to the stretching and bending modes of functional groups, such as the C=O and C-O of the carboxylate groups and the C-N bond, and in identifying changes upon coordination to a metal ion. researchgate.netresearchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in UV-Vis spectra. ornl.gov This allows for the assignment of observed electronic transitions, such as d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) bands.

Reactivity Profiles: The reactivity of H₂pheida and its complexes can be predicted using several descriptors derived from quantum chemical calculations:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a larger gap implies lower reactivity. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Conceptual DFT Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated using Koopman's theorem. researchgate.net These values provide a quantitative measure of the resistance of a molecule to change its electron configuration.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering insights into the nature and strength of the metal-ligand bonds and predicting the most reactive sites. eurjchem.com

Table 2: Calculated Reactivity Descriptors for a Related Cobalt(II) Complex (Note: Data for [Co(pheida)(H₂O)₃]·1.5H₂O illustrates the application of quantum chemical methods to predict reactivity.)

| Parameter | Value researchgate.net |

| HOMO Energy | -6.83 eV |

| LUMO Energy | -1.52 eV |

| Energy Gap (LUMO-HOMO) | 5.31 eV |

| Hardness (η) | 2.65 eV |

| Softness (σ) | 0.38 eV⁻¹ |

| Dipole Moment (μ) | 12.33 D |

Chelation Thermodynamics and Speciation Modeling for Complex Systems

The formation of metal complexes with this compound in solution is governed by thermodynamic principles. Understanding the stability of these complexes and their distribution under various conditions is crucial.

The thermodynamic stability of metal-pheida complexes is quantified by formation constants (or stability constants, K). These constants are determined experimentally, often through potentiometric titrations, where the pH of a solution containing the metal ion and ligand is monitored as a titrant is added. researchgate.netiaea.org Spectroscopic methods like UV-Vis spectrophotometry can also be used. researchgate.net From the formation constants, the standard Gibbs free energy of complexation can be calculated. By performing these measurements at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of complexation can also be determined. Studies on structurally similar ligands show that complex formation is often an entropy-driven process. iaea.org

Speciation Modeling: Speciation refers to the distribution of a chemical element among its various chemical forms in a system. For a metal ion in the presence of H₂pheida, the solution will contain a mixture of the free metal ion, the uncomplexed ligand in its various protonation states, and one or more metal-ligand complexes (e.g., ML, ML₂).

The speciation is highly dependent on factors like pH and the total concentrations of the metal and ligand. Using the experimentally determined protonation constants of the ligand and the stability constants of the complexes, speciation diagrams can be constructed. These diagrams graphically represent the percentage of each species present as a function of pH. This modeling is essential for predicting which complex will be predominant under specific conditions, which is vital for applications ranging from environmental chemistry to analytical methods.

Table 3: Thermodynamic Data for Complexation of Structurally Similar Ligands with Metal Ions (Note: Data for N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) and N-(2-hydroxy-2-phenylethyl)iminodiacetic acid are presented as illustrative examples.)

| Ligand | Metal Ion | log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| HEIDA | Eu(III) | 10.13 | -57.8 | 15.3 | 245.2 | iaea.org |

| N-(2-hydroxy-2-phenylethyl)iminodiacetic acid | Cu(II) | 11.23 | -64.1 | - | - | researchgate.net |

| N-(2-hydroxy-2-phenylethyl)iminodiacetic acid | Pr(III) | 6.78 | -38.7 | - | - | researchgate.net |

| N-(2-hydroxy-2-phenylethyl)iminodiacetic acid | Ho(III) | 7.39 | -42.2 | - | - | researchgate.net |

| N-(2-hydroxy-2-phenylethyl)iminodiacetic acid | Yb(III) | 7.91 | -45.1 | - | - | researchgate.net |

Advanced Academic Applications of N 2 Phenylethyl Iminodiacetic Acid Derivatives

Ligand Design for Radiometal Chelation in Research Imaging Agents

The precise coordination chemistry of N-PEIDA derivatives is instrumental in the field of nuclear medicine, particularly in the design of diagnostic imaging agents. By forming stable complexes with radiometals, these compounds serve as the core of bifunctional chelators (BFCs), which link a radioactive isotope to a targeting biomolecule.

Development of Bifunctional Chelators for Radiometal Conjugation (e.g., 99mTc, 64Cu)

Bifunctional chelators are sophisticated molecules designed with two key components: a strong chelating unit that securely binds a radiometal ion and a reactive functional group for covalent attachment to a biologically active molecule, such as a peptide or antibody. mdpi.com Derivatives of N-PEIDA are well-suited for this role due to the robust coordination of the iminodiacetic acid group with various radiometals.

For instance, the development of imaging agents often involves technetium-99m (99mTc), a commonly used gamma-emitting radionuclide. The [99mTc(CO)₃]⁺ core is effectively chelated by ligands containing nitrogen and oxygen donor atoms, such as those in the IDA structure. nih.gov Similarly, copper-64 (⁶⁴Cu), a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging, forms stable complexes with chelators that can satisfy its coordination requirements. nih.govbioemtech.com The design of N-PEIDA-based BFCs involves modifying the phenylethyl portion of the molecule to include a linker with a terminal reactive group (e.g., an isothiocyanate or an active ester) for conjugation to proteins without compromising the metal-binding pocket. The resulting radiolabeled biomolecule can then be administered to visualize specific biological targets in vivo. Acyclic chelators are often favored for their ability to form complexes rapidly under mild conditions. mdpi.com

Assessment of Radiochemical Purity and In Vitro Stability of Radiometal Complexes

For any radiopharmaceutical to be effective, the radiometal must remain stably complexed to the chelator under physiological conditions. researchgate.net Dissociation of the radiometal in vivo can lead to non-specific accumulation in tissues, resulting in poor image quality and unnecessary radiation dose to non-target organs. nih.gov Therefore, rigorous assessment of radiochemical purity and in vitro stability is a critical step in the development of new imaging agents. nih.goviaea.org

Radiochemical purity is typically assessed using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to separate the desired radiometal complex from free, unbound radiometal and other impurities. nih.gov

In vitro stability studies are conducted to challenge the integrity of the radiometal complex. These tests often involve incubating the radiolabeled compound in human serum or in the presence of a strong competing chelator, like EDTA, for extended periods. nih.gov The stability of various ⁶⁴Cu-labeled chelates has been evaluated, with many demonstrating high stability in human serum over 48 hours, indicating a strong resistance to transchelation by serum proteins or other endogenous molecules. nih.gov

| Chelator | Radiolabeling Efficiency with ⁶⁴Cu | Stability in Human Serum (48h) | Stability vs. EDTA Challenge |

| C-NOTA derivative | Excellent (at room temp) | >99% Intact | High |

| 3p-C-NE3TA | Excellent (at room temp) | >99% Intact | High |

| C-DOTA derivative | Less Efficient | >99% Intact | Lower |

| 3p-C-DE4TA | Excellent (at room temp) | >99% Intact | Lower |

| This table presents comparative data on the performance of different bifunctional chelators, including derivatives of the NOTA and DOTA macrocycles, which share functional principles with IDA-based chelators in coordinating radiometals like ⁶⁴Cu. Data sourced from related studies. nih.gov |

Utilization in Environmental Coordination Chemistry Research

The strong metal-binding affinity of the iminodiacetic acid group makes N-PEIDA and related compounds highly valuable in environmental science for both the remediation of contaminated water and the development of sensitive analytical methods.

Fundamental Studies on Heavy Metal Ion Sequestration and Adsorption Mechanisms

Iminodiacetic acid-functionalized materials are extensively studied for their ability to remove toxic heavy metal ions from aqueous solutions. nih.gov The IDA ligand can be grafted onto solid supports, such as polymers, resins, or graphene oxide, to create highly effective adsorbents. nih.govresearchgate.net The sequestration mechanism relies on the formation of stable chelate rings between the IDA group (the tertiary nitrogen and two carboxylate oxygens) and the target metal ion. nih.gov

These materials show a high affinity and selectivity for various divalent and trivalent heavy metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and chromium (Cr⁶⁺), even in the presence of more abundant, competing ions like sodium (Na⁺) and magnesium (Mg²⁺). nih.govmdpi.com Research focuses on optimizing factors such as pH, contact time, and adsorbent dosage to maximize removal efficiency. The adsorption process is often pH-dependent, as the protonation state of the carboxylic acid groups influences their binding capability. mdpi.com

| Functionalized Material | Target Metal Ion | Maximum Uptake Capacity | Reference |

| IDA-Hypercrosslinked Polymer | Pb(II) | 1138 mg/g | nih.gov |

| Magnetic Resin with IDA | Pb(II) | High | researchgate.net |

| Magnetic Resin with IDA | Cd(II) | High | researchgate.net |

| IDA Functionalized Resin | Cr(VI) | 99.7% removal | researchgate.net |

| This table summarizes the high uptake capacity of various iminodiacetic acid (IDA)-functionalized materials for different heavy metal ions. |

Analytical Methodologies for Metal Ion Detection and Separation

Beyond remediation, the selective binding properties of IDA derivatives are exploited in analytical chemistry for the detection and separation of metal ions. nih.gov Electrochemical sensors and colorimetric assays have been developed based on IDA-functionalized platforms. mdpi.comresearchgate.netresearchgate.net In these systems, the coordination of a specific metal ion to the IDA receptor triggers a measurable signal, such as a change in current, potential, or color. mdpi.com

The high sensitivity and selectivity of these methods allow for the detection of trace levels of toxic metals in environmental samples. nih.gov Furthermore, IDA-functionalized resins are used in solid-phase extraction and chromatography to pre-concentrate metal ions from complex matrices or to separate different metal species from one another before quantification by techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Fundamental Studies of Molecular Recognition and Biomolecular Interactions

The defined three-dimensional structure and coordinating properties of the iminodiacetic acid scaffold make it an excellent platform for fundamental research into molecular recognition. nih.gov Molecular recognition governs countless biological processes, from enzyme-substrate binding to protein-protein interactions, and is driven by factors like shape complementarity, hydrogen bonding, and electrostatic forces. nih.gov

Libraries of compounds based on iminodiacetic acid have been synthesized to probe the intricacies of protein-protein interactions. nih.gov By creating trimers and tetramers of IDA-based building blocks, researchers can present multiple binding sites in a spatially defined manner to disrupt or mimic natural biomolecular interfaces. These studies provide insight into the forces that stabilize protein complexes and can guide the design of new therapeutic agents. nih.gov The interaction of these synthetic ligands with their biological targets is often characterized using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed thermodynamic and structural information about the binding event. rsc.org

Investigation of Interligand Interactions with Biological Substrates (e.g., Adenine)

The derivatives of N-(2-phenylethyl)iminodiacetic acid (H2pheida) have been instrumental in studying the nuanced intermolecular forces that govern biological recognition processes. The non-coordinating N-R-IDA substituent's nature can significantly influence the molecular recognition patterns between copper(II)-IDA-like chelates and nitrogen-rich bases such as adenine (B156593). researchgate.net For instance, the copper(II) chelate of pheida, [Cu(pheida)], interacts with adenine (Hade) in a distinctive bridging fashion, specifically µ2-N3,N7-H(N9)ade, leading to the formation of a tetranuclear molecule. researchgate.net This specific binding mode highlights the role of the phenylethyl group in directing the interaction.

Further studies have revealed that interligand interactions play a crucial role in stabilizing these complexes. In the case of a copper complex with N-benzyliminodiacetato(2-), an unusual Cu-N3-(AdeH) bond is stabilized by a N9-H...O(carboxyl) interligand hydrogen bond. researchgate.net This is complemented by alternating benzyl-AdeH intermolecular π,π-stacking interactions, which create infinite stacked chains. researchgate.net These findings underscore the importance of both hydrogen bonding and π-stacking in the assembly of these supramolecular structures. The study of aromatic amino acids like tryptophan, phenylalanine, and histidine with polyadenylic acid further supports the concept of intercalation of planar ring structures, leading to a destacking of the polynucleotide chain. nih.gov

The structural versatility of these compounds is also evident in the solid state. For example, nickel(II) complexes with N-p-(R)-H2pheida derivatives (where R is MeO or F) form molecular structures where the iminodiacetate (B1231623) (IDA) moiety adopts a fac-NO2 conformation. researchgate.net In the free acid form, H2Fpheida exists as zwitterions that form hydrogen-bonded chains, further organized into a 3D crystal structure through additional hydrogen bonds and very weak π,π-stacking interactions.

These detailed structural and interaction studies provide a fundamental understanding of how metal complexes of this compound and its derivatives can recognize and interact with biological substrates, offering insights into the design of new molecules with specific binding properties.

Complexation with Essential and Toxic Metal Ions in Model Biological Systems

This compound and its alkyl derivatives are effective chelating agents for a variety of metal ions, a property that is crucial in understanding their behavior in biological systems. These ligands form moderately stable complexes with essential ions like calcium(II) and very stable complexes with ions such as iron(III) and chromium(III). slu.se The ability of these compounds to bind to metal ions is a key aspect of their biological potential. juw.edu.pk

The coordination chemistry of these complexes is diverse. For instance, iminodiacetate and its N-substituted derivatives are tridentate chelating agents, binding to a metal ion at three coordination sites. researchgate.net The remaining coordination sites on the metal can be occupied by water molecules or other auxiliary ligands. researchgate.net Studies on the complexation of the uranyl ion (UO22+) with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) have shown the formation of both ML and ML2 species. epa.gov Interestingly, the hydroxyethyl (B10761427) group in HEIDA does not directly coordinate with the uranyl ion but influences the complexation through charge polarization and steric effects. epa.gov

The nature of the substituent on the imino nitrogen plays a significant role in the stability and structure of the resulting metal complexes. For example, the complexation of Rh(III) and Ir(III) with iminodiacetic acid and its phosphonate (B1237965) derivatives has been studied, revealing the formation of 1:1 complexes with a tridentate (O,N,O) coordination mode. mdpi.com Furthermore, the alkyl-N-iminodiacetates are reported to form complexes with varying stability depending on the metal ion. slu.se

The interaction of these ligands with metal ions has implications for their potential use in various biological applications. For example, technetium-99m labeled iminodiacetic acid derivatives have been evaluated as hepatobiliary imaging agents. osti.gov The structural modifications of these derivatives have a direct impact on their biological activity. osti.gov Additionally, the biological potential of homo- and heteronuclear complexes of iminodiacetic acid, including their antibacterial and anti-inflammatory properties, has been a subject of research. juw.edu.pk

Catalytic Applications of N-(2-phenylethyl)iminodiacetato Metal Complexes

Exploration as Homogeneous and Heterogeneous Catalysts in Organic Transformations

Metal complexes of this compound and related ligands have emerged as versatile catalysts in a range of organic transformations, functioning in both homogeneous and heterogeneous systems. Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity. wiley.com However, their separation and reuse can be challenging. rsc.org Conversely, heterogeneous catalysts are more stable and easily recyclable but may show lower activity. rsc.org The development of catalysts that combine the advantages of both systems is a significant area of research. rsc.org

One strategy to bridge this gap is the immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization. mdpi.com For instance, a homogeneous Ni-phenanthroline catalyst has been successfully immobilized within the cavities of a metal-organic framework (ZIF-8), creating a heterogeneous catalyst for the synthesis of benzimidazoles. nih.gov This approach can enhance catalyst stability and reusability while maintaining high activity. rsc.org

Iron and cobalt complexes featuring N-aryl substituted ligands have shown high activity as precatalysts for ethylene (B1197577) polymerization. nih.gov The steric and electronic properties of the substituents on the N-aryl group significantly influence the catalytic performance and the properties of the resulting polyethylene. nih.govnih.gov For example, bulkier substituents tend to increase the molecular weight of the polymer. nih.gov

In the realm of oxidation catalysis, copper complexes have been investigated. A metal-organic framework involving a copper(II) complex demonstrated efficient catalytic activity for the oxidation and hydrocarboxylation of alkanes under mild conditions. cnr.it Bismuth-based inorganic materials have also been explored as photocatalysts in various organic reactions, including C-H oxidation and coupling reactions. mdpi.com

The versatility of these metal complexes extends to other transformations as well. For instance, dinuclear and mononuclear iron complexes have been synthesized and tested as catalysts in electrocatalytic hydrogen reduction. cnr.it The choice of the metal center and the ligand design are crucial in tuning the catalytic activity for specific applications.

Mechanistic Investigations of Catalytic Pathways and Selectivity

Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing catalyst performance and achieving desired selectivity. For N-(2-phenylethyl)iminodiacetato metal complexes and their analogues, mechanistic studies often focus on the influence of the ligand's electronic and steric properties on the catalytic cycle.

In ethylene polymerization catalyzed by iron and cobalt complexes, the structure of the catalyst directly impacts its activity and the properties of the resulting polymer. nih.gov The bite angle of the ligand, which is influenced by the bulk of the substituents, is a key descriptor that correlates with catalytic activity. nih.gov Bulky substituents can affect the accessibility of the ethylene monomer to the active site. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to gain insights into the electronic structure and reaction mechanisms.

For heterobimetallic complexes, the presence of a second metal center can introduce new reaction pathways that are not accessible to single-site catalysts. nih.gov This can lead to enhanced catalytic activity and selectivity. Mechanistic studies of these systems aim to elucidate the cooperative effects between the two metal centers.

In photocatalytic reactions using bismuth-based catalysts, the mechanism often involves the generation of electron-hole pairs upon light irradiation. mdpi.com For example, in the photocatalyzed atom transfer radical addition (ATRA) reaction of olefins, it has been proposed that the initial Bi2O3 catalyst is converted into a homogeneous Bi-Br species that acts as the true photocatalyst. mdpi.com The addition of certain amines can stabilize these active species and accelerate the reaction. mdpi.com

Kinetic studies are also crucial for elucidating reaction mechanisms. wiley.com By analyzing the reaction rates under different conditions, it is possible to develop kinetic models that describe the catalytic process. wiley.com These models can help in identifying the rate-determining steps and understanding the role of different species in the catalytic cycle. For instance, in the reductive splitting of an adduct by a cuprous ion, the presence of a proton donor coordinated to the copper ion is essential. researchgate.net

Through a combination of experimental techniques and theoretical calculations, researchers can unravel the intricate details of the catalytic pathways, leading to the rational design of more efficient and selective catalysts based on this compound and related ligands.

Future Perspectives and Emerging Research Directions for N 2 Phenylethyl Iminodiacetic Acid

Novel Synthetic Strategies and Combinatorial Approaches for Functionalized Derivatives

The future of H2pheida research is intrinsically linked to the development of innovative and efficient synthetic routes to its functionalized derivatives. While traditional synthetic methods have proven effective, emerging strategies are set to revolutionize the accessibility and diversity of H2pheida analogues.

A key area of future development lies in the exploration of combinatorial chemistry . This high-throughput approach will enable the rapid synthesis of large libraries of H2pheida derivatives with diverse functionalities. nih.govrsc.org By systematically modifying the phenylethyl group or the carboxylic acid moieties, researchers can fine-tune the steric and electronic properties of the ligand. For instance, introducing substituents on the phenyl ring can modulate the hydrophobicity and electronic character of the molecule, influencing its coordination behavior and the properties of its metal complexes.

Future synthetic endeavors will likely focus on:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of H2pheida and its derivatives. nih.gov

Flow chemistry: Continuous-flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of reagents. ethz.ch

Greener synthetic routes: The development of synthetic methods that utilize environmentally benign solvents and reagents is a critical future direction, aligning with the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Combinatorial Synthesis | Rapid generation of diverse ligand libraries. nih.govrsc.org | Development of efficient solid-phase and solution-phase combinatorial methods for H2pheida. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.gov | Optimization of microwave protocols for a wide range of H2pheida functionalizations. |

| Flow Chemistry | Precise reaction control, scalability, and safety. ethz.ch | Integration of flow synthesis with in-line purification and analysis for automated library generation. |

| Green Chemistry Approaches | Reduced environmental impact, use of sustainable resources. | Exploration of biocatalytic routes and the use of green solvents for H2pheida synthesis. |

Development of Advanced Functional Materials Based on H2pheida Complexes (e.g., MOFs)

The coordination of H2pheida with various metal ions opens the door to the creation of advanced functional materials with tailored properties. A particularly promising area is the development of Metal-Organic Frameworks (MOFs) . rsc.orgnih.govenpress-publisher.commdpi.comnih.gov These crystalline porous materials, constructed from metal nodes and organic linkers, have shown immense potential in gas storage, separation, and catalysis.

The incorporation of H2pheida as a linker in MOFs could lead to materials with unique characteristics:

Tunable Pore Environments: The flexible nature of the H2pheida ligand and the potential for functionalization allow for precise control over the size, shape, and chemical environment of the MOF pores.

Enhanced Stability: The strong coordination bonds between H2pheida and metal ions can contribute to the thermal and chemical stability of the resulting MOFs.

Catalytic Activity: The presence of catalytically active metal centers and the functional groups of the H2pheida ligand can be harnessed for various catalytic transformations. For example, palladium(II) complexes with N-arylalkyliminodiacetic acids, including the N-(2-phenylethyl) derivative, have been investigated for their catalytic activity in the methoxycarbonylation of iodobenzene. researchgate.net

Future research will focus on the rational design and synthesis of H2pheida-based MOFs with specific functionalities. This includes the exploration of different metal ions and the introduction of functional groups onto the H2pheida ligand to create MOFs for targeted applications, such as selective gas adsorption or enantioselective catalysis. The synthesis of magnesium-based coordination networks and the influence of solvents on the structure of Co(II) complexes highlight the importance of synthetic conditions in determining the final properties of these materials. enpress-publisher.com

| Material Type | Key Features | Potential Applications |

| H2pheida-based MOFs | Tunable porosity, high surface area, potential for catalytic activity. rsc.orgnih.govenpress-publisher.commdpi.comnih.gov | Gas storage and separation, heterogeneous catalysis, chemical sensing. |

| Coordination Polymers | Diverse structural motifs, interesting magnetic and optical properties. | Molecular magnetism, luminescent materials, sensors. |

| Hybrid Materials | Combination of properties from different components (e.g., organic-inorganic). | Multifunctional materials for advanced applications. |

Integration of H2pheida in Supramolecular Chemistry and Nanotechnology Applications

The self-assembly of H2pheida complexes into well-defined supramolecular architectures is a burgeoning area of research. researchgate.netnih.govnih.gov The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions can be harnessed to construct intricate one-, two-, and three-dimensional structures.

The formation of a 2D supramolecular network through extensive hydrogen bonding has been observed in palladium(II) and platinum(II) complexes of iminodiacetate (B1231623). researchgate.net Similar principles can be applied to H2pheida complexes, where the phenylethyl group can introduce additional non-covalent interactions, leading to more complex and functional assemblies.

In the realm of nanotechnology , H2pheida and its derivatives offer exciting possibilities. nih.govmdpi.com The functionalization of nanoparticles with these ligands can impart specific recognition capabilities and allow for the targeted delivery of therapeutic or diagnostic agents. For example, iminodiacetic acid has been used to functionalize magnetic graphene oxide for the removal of chromium from contaminated water. wwjournal.irwwjournal.ir Similarly, iminodiacetic acid-functionalized porous hydroxyapatite (B223615) nanoparticles have been developed for capturing histidine-tagged proteins. nih.gov

Future research in this area will likely involve:

Controlled Self-Assembly: Developing strategies to control the self-assembly of H2pheida complexes into desired supramolecular architectures with specific functions. nih.govnih.gov

Nanoparticle Functionalization: Exploring the use of H2pheida derivatives to create "smart" nanoparticles for applications in drug delivery, bioimaging, and diagnostics. nih.govmdpi.com

Surface Modification: Modifying surfaces with H2pheida-based layers to create materials with tailored properties, such as enhanced biocompatibility or specific binding capabilities.

| Application Area | Role of H2pheida | Emerging Research Directions |

| Supramolecular Chemistry | Building block for self-assembled structures. researchgate.netnih.govnih.gov | Design of stimuli-responsive supramolecular systems and molecular machines. |

| Nanotechnology | Functional ligand for nanoparticles and surfaces. nih.govmdpi.comwwjournal.irwwjournal.irnih.gov | Development of H2pheida-functionalized nanocarriers for targeted drug delivery and advanced diagnostic tools. |

| Biomaterials | Improving biocompatibility and creating bioactive surfaces. | Design of implant coatings and scaffolds for tissue engineering. |

Predictive Modeling and Data-Driven Discovery in H2pheida Coordination Chemistry

Computational methods are becoming increasingly indispensable in modern chemistry, and the study of H2pheida is no exception. Predictive modeling and data-driven discovery are set to accelerate the design and development of new H2pheida-based systems with desired properties. nih.govethz.chijsat.orgresearchgate.netrug.nlchemrxiv.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of H2pheida and its metal complexes. These calculations can be used to predict spectroscopic properties, reaction mechanisms, and the stability of different coordination geometries.

The emergence of machine learning (ML) offers a powerful new tool for exploring the vast chemical space of H2pheida derivatives. ijsat.orgresearchgate.netrug.nl By training ML models on existing experimental and computational data, it is possible to:

Predict Properties: Develop models that can rapidly predict the properties of new H2pheida derivatives, such as their metal-binding affinities or catalytic activities.

Accelerate Discovery: Use generative models to design new H2pheida ligands with optimized properties for specific applications.

Uncover Structure-Property Relationships: Identify complex relationships between the structure of a ligand and its functional properties that may not be apparent from traditional analysis.

A data-driven method has been reported to quantify the ligand field strength of ligands from experimental crystal structures, which could be applied to H2pheida complexes. dokumen.pub Furthermore, machine learning workflows are being developed for the multi-objective optimization of catalytic reactions employing specific ligand libraries. nih.gov

| Computational Tool | Application to H2pheida Research | Future Outlook |

| Quantum Chemistry (DFT) | Elucidation of electronic structure, bonding, and reactivity of complexes. | Mechanistic studies of catalytic cycles and prediction of spectroscopic signatures. |

| Machine Learning | Prediction of properties, design of new ligands, and identification of structure-activity relationships. nih.govethz.chijsat.orgresearchgate.netrug.nlchemrxiv.org | Development of robust ML models for the high-throughput screening and de novo design of H2pheida-based catalysts and materials. |

| Molecular Dynamics Simulations | Study of the dynamic behavior of H2pheida complexes and their interactions with other molecules. | Investigation of guest binding in MOFs and the behavior of H2pheida-functionalized nanoparticles in biological environments. |

Expansion into Other Areas of Fundamental Inorganic and Organic Chemistry

The unique properties of H2pheida and its metal complexes suggest that their application will extend beyond their current uses, impacting fundamental areas of both inorganic and organic chemistry.

In inorganic chemistry , the study of H2pheida complexes will continue to contribute to our understanding of coordination chemistry, including the factors that govern coordination geometry, isomerism, and the electronic properties of metal centers. The synthesis and characterization of new H2pheida complexes with a wide range of transition metals and lanthanides will provide valuable data for developing and refining theories of chemical bonding and reactivity. The investigation of iminodiacetic acid stabilized 3d-4f clusters is an example of the complex and interesting structures that can be formed. researchgate.net

In organic chemistry , H2pheida-metal complexes have the potential to be employed as catalysts in a variety of organic transformations. beilstein-journals.orgnih.gov The modular nature of the ligand allows for the fine-tuning of the catalyst's steric and electronic environment to achieve high selectivity and efficiency. Future research could explore the use of H2pheida complexes in:

Asymmetric Catalysis: The development of chiral H2pheida derivatives could lead to new enantioselective catalysts for important organic reactions.

C-H Activation: The design of H2pheida complexes capable of activating C-H bonds would open up new avenues for the efficient synthesis of complex organic molecules.

Oxidation and Reduction Reactions: The use of redox-active metal complexes of H2pheida as catalysts for selective oxidation and reduction reactions is another promising area of investigation.

The application of N-heterocyclic carbene-Cu(I) complexes as catalysts in a wide range of organic reactions demonstrates the potential for well-designed ligand-metal systems to have a broad impact on organic synthesis. beilstein-journals.org

| Field of Chemistry | Potential Impact of H2pheida Research |

| Inorganic Chemistry | Deeper understanding of coordination principles, development of new magnetic and electronic materials. researchgate.net |

| Organic Chemistry | Development of novel and efficient catalysts for a wide range of organic transformations. beilstein-journals.orgnih.gov |

| Bioinorganic Chemistry | Design of mimics for metalloenzymes and development of new therapeutic and diagnostic agents. |

| Materials Chemistry | Creation of new functional materials with applications in sensing, separation, and energy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.